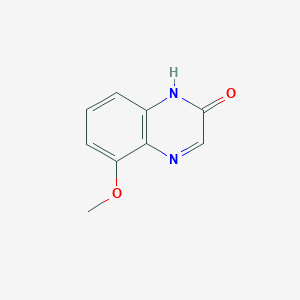

5-Methoxyquinoxalin-2-ol

Description

Historical Perspectives and Evolution of Quinoxaline (B1680401) Derivatives in Chemical Research

The journey into the world of quinoxaline chemistry began in 1884 with the pioneering synthesis of a quinoxaline derivative by Körner and Hinsberg through the condensation of ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This foundational reaction paved the way for extensive exploration of the quinoxaline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring. ipp.ptresearchgate.netpharmacophorejournal.com Initially, research focused on traditional synthetic methods, which often resulted in low to moderate yields. mtieat.org

The discovery that natural antibiotics such as echinomycin, levomycin, and actinomycin (B1170597) contained a quinoxaline moiety marked a significant turning point. ipp.ptsphinxsai.com These molecules were found to inhibit the growth of Gram-positive bacteria and showed activity against various tumors, sparking considerable interest in the pharmacological potential of synthetic quinoxalines. ipp.ptsphinxsai.com This led to a surge in the development of new synthetic strategies. Over the decades, the field has evolved significantly, with modern methodologies, including the use of organometallic chemistry and transition metal-based catalysts, leading to improved yields. mtieat.org More recently, there has been a strong emphasis on developing environmentally benign or "green" chemistry protocols for synthesizing quinoxaline derivatives to minimize hazardous waste and improve sustainability. mdpi.comresearchgate.net

Fundamental Importance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Material Sciences

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with a profound impact on both life sciences and material sciences. chemrj.orgopenmedicinalchemistryjournal.comelsevierpure.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature, forming the core of many essential biomolecules like nucleic acids, vitamins, and alkaloids. numberanalytics.comnih.gov Their significance is underscored by the fact that approximately 59-60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.comencyclopedia.pubmsesupplies.com

The versatility of these compounds stems from their unique physicochemical properties. The nitrogen atom can readily form hydrogen bonds, a crucial interaction for binding to biological targets like enzymes and DNA, which explains their widespread use in drug design. chemrj.orgnih.gov Beyond pharmaceuticals, nitrogen heterocycles are integral to a vast array of applications. They serve as building blocks for agrochemicals, including fungicides and herbicides, with over 70% of these crop protection agents featuring heterocyclic structures. msesupplies.com In material science, they are used as precursors for polymers, dyes, and corrosion inhibitors. elsevierpure.comnumberanalytics.commsesupplies.com Their ability to act as ligands in transition-metal catalysis and as organocatalysts has also expanded their role in synthetic chemistry. numberanalytics.comfrontiersin.org

Positioning of 5-Methoxyquinoxalin-2-ol within the Broader Quinoxaline Scaffold Landscape: A Critical Analysis of its Distinctive Structural Features for Academic Inquiry

This compound is a specific derivative within the large family of quinoxaline compounds. Its structure is defined by the core quinoxaline rings, with a hydroxyl (-OH) group at position 2 and a methoxy (B1213986) (-OCH3) group at position 5. The presence of the hydroxyl group at the C-2 position means the compound can exist in equilibrium with its tautomeric keto form, 5-methoxyquinoxalin-2(1H)-one. This tautomerism is a key structural feature influencing its reactivity and interactions.

The functional groups of this compound are critical to its chemical character and potential for academic study. The hydroxyl/keto group at the C-2 position is a significant site for hydrogen bonding, a property known to be crucial for the biological activity of similar quinoxaline derivatives. smolecule.com The methoxy group at the C-5 position, an electron-donating group, influences the electron density distribution of the aromatic system, which can in turn affect the molecule's reactivity and its binding affinity to biological targets. smolecule.com The specific placement of this methoxy group is a distinguishing feature compared to other isomers and can lead to unique biological and physicochemical properties. This compound serves primarily as a research chemical and a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. sci-hub.ru

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| CAS Number | 76052-79-4 bldpharm.com |

| Molecular Formula | C₉H₈N₂O₂ bldpharm.com |

| Molecular Weight | 176.17 g/mol bldpharm.com |

| IUPAC Name | 5-methoxy-1H-quinoxalin-2-one |

| SMILES | COC1=CC=CC2=C1N=C(C=N2)O |

| Physical Form | Solid encyclopedia.pub |

Overview of Key Research Areas Pertaining to this compound and Related Quinoxaline Compounds

Research into quinoxaline derivatives spans a wide spectrum of scientific disciplines, from medicinal chemistry to materials science. rsc.org The versatile quinoxaline scaffold has been extensively explored for its diverse pharmacological activities. wisdomlib.orgpharmacophorejournal.com Derivatives have been investigated as potent agents against various diseases, demonstrating antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties. sphinxsai.comscholarsresearchlibrary.com For instance, certain quinoxaline-2,3-diones have shown antimicrobial and antithrombotic activities. sphinxsai.com

In the field of materials science, quinoxalines are valued for their electronic and optical properties. They have been developed for use as dyes, organic semiconductors, and efficient electroluminescent materials for devices like organic light-emitting diodes (OLEDs). mdpi.comrsc.orgbenthamdirect.com Their thermal stability and low band gap make some quinoxaline-containing polymers suitable for optical device applications. benthamdirect.com

Specifically, this compound has been identified as a key intermediate in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs). sci-hub.ru These inhibitors are being developed as a new class of antibacterial agents. The structural framework of this compound is used as a building block to construct more elaborate molecules designed to inhibit bacterial DNA gyrase and topoisomerase IV, which are validated targets for antibacterial therapy. sci-hub.ru This positions the compound as a significant tool in the ongoing search for new antibiotics to combat resistant bacterial strains.

Table 2: Key Research Applications of Quinoxaline Derivatives

| Research Area | Specific Applications |

| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer, Antiviral, Antimalarial, Anti-inflammatory, Antidepressant, Antithrombotic Agents sphinxsai.comscholarsresearchlibrary.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors, Dyes, Polymers for Optical Devices, Corrosion Inhibitors mdpi.comrsc.orgbenthamdirect.com |

| Agrochemicals | Insecticides, Fungicides, Herbicides sphinxsai.comscholarsresearchlibrary.com |

| Biochemical Research | DNA Cleaving Agents, Receptor Antagonists sphinxsai.comscholarsresearchlibrary.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUSQJFYMAMRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxyquinoxalin 2 Ol and Its Advanced Derivatives

De Novo Synthesis Strategies for the Quinoxaline (B1680401) Core Structure

The foundational step in the synthesis of 5-methoxyquinoxalin-2-ol is the construction of the quinoxaline ring. This is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its synthetic equivalent.

Mechanistic Pathways of Condensation Reactions in Quinoxaline Ring Formation

The formation of the quinoxaline ring via condensation is a well-established and widely utilized method in heterocyclic chemistry. The reaction typically proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This initial step forms a hemiaminal intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl carbon, leading to a dihydroxydihydroquinoxaline intermediate. The final step involves a dehydration process, which results in the formation of the aromatic quinoxaline ring. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

A plausible synthetic route to this compound would involve the condensation of 3-methoxy-1,2-phenylenediamine with an α-keto acid or its ester, such as glyoxylic acid or ethyl glyoxylate. In this proposed pathway, the more nucleophilic amino group of the 3-methoxy-1,2-phenylenediamine would initiate the attack on the keto-carbonyl group of the glyoxylic acid derivative. Following the initial condensation and subsequent intramolecular cyclization and dehydration, the desired this compound would be formed. The regioselectivity of this reaction is crucial, as the initial nucleophilic attack will determine the final position of the methoxy (B1213986) group on the quinoxaline ring.

Cyclization Reaction Protocols for the Construction of this compound Frameworks

The cyclization to form the this compound framework can be carried out under various reaction conditions. A common protocol involves refluxing the substituted o-phenylenediamine and the α-keto acid or ester in a suitable solvent, such as ethanol or acetic acid. The use of an acid catalyst, like a catalytic amount of hydrochloric acid or p-toluenesulfonic acid, can significantly accelerate the reaction rate.

For instance, the reaction of 3-methoxy-1,2-phenylenediamine with ethyl glyoxylate in ethanol under reflux would be a direct approach to synthesize the target molecule. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard methods like recrystallization or column chromatography. The choice of the α-dicarbonyl component is critical; using an α-keto acid will directly yield the quinoxalin-2-ol, while other 1,2-dicarbonyl compounds might require subsequent oxidation steps to achieve the desired quinoxalin-2-ol structure.

Regioselective Introduction and Functionalization of the Methoxy Group at Position 5

While the de novo synthesis starting from a methoxy-substituted o-phenylenediamine is the most direct approach, another strategy involves the introduction of the methoxy group onto a pre-formed quinoxalin-2-ol scaffold. This requires a regioselective functionalization at the C5 position. This can be challenging due to the potential for reaction at other positions on the benzene (B151609) ring.

One potential method for achieving this is through electrophilic aromatic substitution, such as nitration, followed by reduction to an amino group, diazotization, and subsequent substitution with a methoxy group. However, controlling the regioselectivity of the initial nitration step to favor the C5 position would be a critical and potentially difficult step.

A more modern and controlled approach would involve directed ortho-metalation. If a suitable directing group is present on the quinoxaline ring, it can direct a metalating agent, such as an organolithium reagent, to the C8 position. Subsequent reaction with an electrophilic methoxylating agent could then introduce the methoxy group. However, achieving regioselectivity at the C5 position via this method would depend on the specific directing group and reaction conditions.

Targeted Synthesis and Derivatization of the Hydroxyl Moiety at Position 2

The hydroxyl group at the C2 position of this compound is a key functional handle for further derivatization. This group exhibits tautomerism, existing in equilibrium with its keto form, 5-methoxyquinoxalin-2(1H)-one. The reactivity of this moiety allows for a variety of chemical transformations.

O-Alkylation: The hydroxyl group can be alkylated to form the corresponding 2-alkoxy derivatives. This is typically achieved by treating the this compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then undergoes a Williamson ether synthesis with the alkyl halide.

O-Acylation: Acylation of the hydroxyl group to form esters can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

These derivatizations of the hydroxyl group are valuable for modifying the electronic and steric properties of the molecule, which can be important for structure-activity relationship studies in various applications.

Advanced Synthetic Approaches for Quinoxaline Analogs Bearing the 5-Methoxy-2-ol Motif

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic molecules. Transition metal-catalyzed cross-coupling reactions are particularly valuable for creating a wide array of quinoxaline analogs based on the 5-methoxy-2-ol scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions in Quinoxaline Synthesis

To utilize transition metal-catalyzed cross-coupling reactions, a halogenated precursor of this compound is typically required. For example, a 5-methoxy-X-haloquinoxalin-2-ol (where X could be Cl, Br, or I at positions 6, 7, or 8) could be synthesized. This halogenated intermediate can then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-quinoxalin-2-ol with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the quinoxaline ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-quinoxalin-2-ol with an amine in the presence of a palladium catalyst and a base. This is a powerful method for introducing various amino functionalities onto the quinoxaline scaffold.

These advanced synthetic methods provide access to a diverse library of this compound derivatives with tailored properties, which is crucial for the development of new materials and therapeutic agents.

Environmentally Benign and Sustainable Synthetic Methodologies for Methoxyquinoxalinols

The development of environmentally friendly synthetic protocols for quinoxalin-2-ols, including the 5-methoxy derivative, centers on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources. Key strategies include the use of green catalysts and solvents, as well as energy-efficient techniques like microwave and ultrasound irradiation.

A foundational approach to synthesizing the this compound core involves the cyclocondensation of 4-methoxy-o-phenylenediamine with a suitable C2 synthon, such as glyoxylic acid or its esters. Traditional methods often rely on refluxing in organic solvents for extended periods. In contrast, green methodologies aim to enhance the efficiency and environmental profile of this transformation.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with the use of less solvent. e-journals.inudayton.edu The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is significantly expedited by microwave irradiation. e-journals.intsijournals.com For the synthesis of this compound, a mixture of 4-methoxy-o-phenylenediamine and glyoxylic acid can be subjected to microwave heating, potentially in a solvent-free or aqueous medium, to facilitate a rapid and efficient cyclization. e-journals.intsijournals.comtsijournals.com This approach minimizes the use of volatile organic solvents and drastically reduces reaction times from hours to minutes. e-journals.inscispace.com

| Reactant A | Reactant B | Energy Source | Solvent | Reaction Time | Yield | Reference |

| o-phenylenediamine | glyoxal | Microwave (160 W) | None | 60 seconds | High | tsijournals.comtsijournals.com |

| Substituted o-phenylenediamines | 1,2-diketones | Microwave | Solvent-free | 1-2.5 min | Good | jocpr.com |

| Diamines | Dicarbonyls | Microwave | DMSO (paste) | 3.5 minutes | 80-90% | e-journals.in |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines. mtieat.org The synthesis of this compound could similarly be achieved by sonicating a mixture of 4-methoxy-o-phenylenediamine and an appropriate α-keto acid or ester, promoting an efficient and rapid condensation under milder conditions than traditional heating.

Catalytic Approaches:

The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For quinoxaline synthesis, various catalysts have been explored to improve reaction efficiency and selectivity under benign conditions. These include:

Solid-supported acids: Acidic alumina has been used as a solid support and catalyst in the microwave-assisted, solvent-free synthesis of quinoxalines, leading to excellent yields. scispace.com

Organocatalysts: Bioinspired ortho-quinone catalysts have been employed for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. nih.gov

Nanoparticles: Recyclable nickel nanoparticles have been utilized in the synthesis of quinoxaline derivatives.

Transition Metal Oxide/Bi(III) Cooperative Catalysts: These have been found to be active, selective, and recyclable for quinoxaline synthesis via oxidative dehydrogenative coupling.

These catalytic systems offer the advantages of easy separation from the reaction mixture, potential for recycling, and the ability to drive reactions under milder conditions, making them suitable for the sustainable synthesis of this compound.

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer unique, sustainable pathways for the synthesis and functionalization of quinoxalin-2-ols. These techniques often operate at ambient temperature and pressure, using photons or electrons as "traceless" reagents, which minimizes waste and avoids the use of harsh chemical oxidants or reductants.

Photochemical Synthesis and Functionalization:

Visible-light photocatalysis has become a prominent strategy for the C-H functionalization of organic molecules, including the quinoxalin-2-one scaffold. While the direct photochemical cyclization to form the this compound ring is less commonly reported, the functionalization of a pre-formed quinoxalin-2-one ring is well-documented. This is particularly relevant for the synthesis of advanced derivatives.

For instance, the C3-position of the quinoxalin-2-one core is amenable to various photocatalytic transformations, including:

Alkylation and Arylation: Visible-light-mediated reactions can introduce alkyl and aryl groups at the C3 position. These reactions can be performed under metal-free conditions, using organic dyes as photocatalysts and air as a green oxidant.

Difunctionalization: More complex transformations can achieve the difunctionalization of the quinoxalin-2-one core, forming C-C and N-O bonds through radical relay processes.

These photochemical methods provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of advanced derivatives under mild and environmentally friendly conditions.

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Quinoxalin-2(1H)-ones | Aryl acyl peroxides | Visible light, metal-free | C3-arylated quinoxalin-2(1H)-ones | |

| Quinoxalin-2(1H)-ones | Fluoroalkyl alcohols | Visible light, O2 as oxidant | C3-fluoroalkoxylated quinoxalin-2(1H)-ones | |

| 3-(2-isocyanophenyl)quinazolin-4(3H)-ones | - | Photocatalytic cyclization | Quinoxalino[2,1-b]quinazolinones | rsc.org |

Electrochemical Synthesis and Functionalization:

Electrosynthesis offers an attractive alternative to traditional redox chemistry by using electricity to drive chemical transformations. This approach can be applied to both the construction of the quinoxalinone ring and the subsequent functionalization of its derivatives.

Electrochemical Cyclization: Electrochemical oxidative cyclization methods have been developed for nitrogen-containing heterocycles. For example, the anodic oxidative (4 + 2) cyclization of anilines and o-phenylenediamines has been used to synthesize phenazines. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound from 4-methoxy-o-phenylenediamine and a suitable partner through an electrochemical condensation/cyclization process.

Electrochemical C-H Functionalization: The direct functionalization of the C-H bonds of the quinoxalin-2-one nucleus can be achieved electrochemically. This avoids the need for pre-functionalized substrates and harsh reagents.

These electrochemical methods represent a frontier in the sustainable synthesis of complex molecules like this compound and its derivatives, offering high atom economy and reduced environmental impact.

Reactivity Profiles and Chemical Transformations of 5 Methoxyquinoxalin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring System of 5-Methoxyquinoxalin-2-ol

Electrophilic aromatic substitution (EAS) on the quinoxaline ring system is a carefully controlled process due to the competing electronic effects of the substituents. masterorganicchemistry.commasterorganicchemistry.com The pyrazine (B50134) ring is inherently electron-withdrawing, which deactivates the entire fused system towards electrophilic attack compared to benzene (B151609). wikipedia.org However, the substituents on the benzenoid portion of this compound play a crucial role in directing and facilitating these reactions.

The powerful electron-donating methoxy (B1213986) group (-OCH3) at the C-5 position is a strong activating group and directs incoming electrophiles to the ortho (C-6) and para (C-8) positions. libretexts.org The hydroxyl/oxo group at the C-2 position also contributes to the activation of the aromatic system. The concerted effect of these groups overcomes the deactivating nature of the pyrazine nitrogens, allowing for substitution on the benzene ring. The most probable sites for electrophilic attack are the C-6 and C-8 positions, with the specific outcome often depending on the steric bulk of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro (-NO2) group onto the benzene ring, likely at the C-6 or C-8 position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) is achieved using reagents like Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3). mt.comyoutube.com The halogen atom would be directed to the same activated positions.

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-6 or C-8 |

| Bromination | Br₂ / FeBr₃ | Br⁺ | C-6 or C-8 |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | C-6 or C-8 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | C-6 or C-8 |

Nucleophilic Substitution Reactions at the Hydroxyl and Methoxy Positions

Direct nucleophilic substitution at the hydroxyl and methoxy positions of this compound is generally not feasible as -OH and -OCH3 are poor leaving groups. However, these groups can be chemically modified to facilitate substitution.

The 2-hydroxy group can be converted into a better leaving group, such as a tosylate, or transformed into a halide (e.g., a chloro group using POCl3). The resulting 2-chloro-5-methoxyquinoxaline (B3033063) is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrazine nitrogen atoms stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating the C-2 position for attack by various nucleophiles like amines, alkoxides, or thiolates. rsc.org

Direct nucleophilic displacement of the aryl methoxy group at C-5 is not a characteristic reaction under standard conditions. Cleavage of the methyl-oxygen bond is the more common transformation, which is discussed under derivatization strategies.

Reactivity Modalities Involving the Pyrazine Nitrogen Atoms (e.g., N-Oxidation, Alkylation)

The lone pair of electrons on each of the pyrazine nitrogen atoms makes them nucleophilic centers, susceptible to reaction with electrophiles.

N-Oxidation: Treatment of quinoxalines with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxides. This transformation to a quinoxaline N-oxide increases the electron-deficient character of the ring, which can facilitate subsequent nucleophilic substitution reactions at the carbon positions. nih.govresearchgate.net The N-oxide functionality also activates the C-2 position for direct C-H functionalization. rsc.orgchemrxiv.orgrsc.org

N-Alkylation: The pyrazine nitrogens can be alkylated using alkylating agents like alkyl halides (e.g., methyl iodide) to form quaternary quinoxalinium salts. sapub.orgscribd.com This modification introduces a positive charge into the heterocyclic ring, significantly increasing its susceptibility to nucleophilic attack.

Redox Chemistry of this compound and its Functionalized Forms

The quinoxaline scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The electron-rich nature of the substituted benzene ring and the presence of the hydroxyl group make the molecule susceptible to oxidation. rsc.orgrsc.org Strong oxidizing agents can potentially lead to ring-opening or degradation, but controlled oxidation is possible. For instance, the hydroxyl group of 2-hydroxyquinoxaline (B48720) can be oxidized. rsc.orgrsc.org Furthermore, quinoxalin-2(1H)-ones can be oxidized to form quinoxaline-2,3(1H,4H)-diones under specific conditions, such as using H2O2 under visible light. rsc.org As an antioxidant, the hydroxyquinoline moiety can retard the formation of quinones. chemicalbook.com

Reduction: The electron-deficient pyrazine ring is readily reduced. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or treatment with reducing agents such as lithium aluminum hydride (LiAlH4) or zinc borohydride (B1222165) can selectively reduce the pyrazine ring to afford the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. sapub.orgtandfonline.com

Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity

The 2-hydroxy group, existing in equilibrium with the 2-oxo tautomer, behaves similarly to a phenol (B47542) or an enol and is a key handle for derivatization.

Etherification: The hydroxyl proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which can then be alkylated with an alkyl halide in a Williamson-type ether synthesis. This reaction converts the hydroxyl group into an ether linkage (e.g., an alkoxy or benzyloxy group). acs.org

Esterification: The hydroxyl group can be acylated to form an ester. This is commonly achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct condensation with a carboxylic acid under acidic conditions (Fischer esterification) can be employed. organic-chemistry.orgyoutube.com

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acyl Chloride (RCOCl) / Base or Acid Anhydride ((RCO)₂O) | Ester (-OCOR) |

The most significant and synthetically useful transformation at the 5-methoxy position is the cleavage of the aryl methyl ether bond to yield the corresponding phenol.

Demethylation: This is efficiently accomplished using strong Lewis acids, with boron tribromide (BBr3) being a particularly effective reagent that often works at or below room temperature. orgsyn.orgresearchgate.netcommonorganicchemistry.com The reaction proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net Other reagents like strong protic acids (e.g., HBr) at higher temperatures or nucleophilic reagents like thiolates in polar aprotic solvents can also be used. reddit.comreddit.com This transformation unmasks a phenolic hydroxyl group at the 5-position, providing a new site for further functionalization.

Functionalization of the Quinoxaline Benzene Ring via Directed Metalation and Other Methods

The functionalization of the benzene ring of this compound is a key strategy for the chemical modification of this scaffold. Methodologies such as directed metalation and electrophilic aromatic substitution are primary routes to introduce a variety of substituents, thereby altering the molecule's chemical and physical properties.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to selectively deprotonate a proton at the ortho-position. wikipedia.orgbaranlab.org The methoxy group (-OCH₃) at the C5 position of this compound can function as a DMG. wikipedia.org

However, the inherent structure of this compound, which exists in tautomeric equilibrium with 5-methoxy-1,4-dihydroquinoxalin-2-one, presents a challenge for direct metalation of the benzene ring. The presence of acidic protons on the nitrogen and oxygen atoms of the pyrazinone ring means that these sites would be deprotonated in preference to any C-H bond on the benzene ring by a strong organolithium base. Consequently, a protection strategy for the N1 and O2 (or N4) positions is a necessary prerequisite to facilitate directed metalation on the carbocyclic ring.

Once the pyrazinone ring is appropriately protected (e.g., N-alkylation), treatment with a strong base like n-butyllithium (n-BuLi) would be expected to lead to the regioselective deprotonation of the C6 position, which is ortho to the directing methoxy group. The resulting aryllithium intermediate can then be reacted with a wide range of electrophiles (E+) to introduce new functional groups specifically at the C6 position.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) represents another major pathway for the functionalization of the benzene portion of the quinoxaline system. rsc.org In general, electrophilic substitution on the quinoxaline ring system occurs preferentially on the benzene ring rather than the more electron-deficient pyrazine ring. stackexchange.com For unsubstituted quinoxaline, nitration has been shown to occur at the 5-position. rsc.orgrsc.org

In the case of this compound, the regioselectivity of electrophilic substitution is governed by the combined directing effects of the substituents already present on the benzene ring: the methoxy group at C5 and the fused pyrazinone ring.

The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. youtube.com This effect would direct incoming electrophiles to the C6 (ortho) and C8 (para) positions.

The fused pyrazinone ring acts as a deactivating group, withdrawing electron density from the benzene ring and thus making electrophilic substitution more difficult compared to benzene itself.

The interplay of these effects determines the final position of substitution. The powerful activating effect of the methoxy group is expected to dominate, favoring substitution at the C6 and C8 positions.

Common electrophilic aromatic substitution reactions include nitration and halogenation:

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid is the standard condition for introducing a nitro group (-NO₂) onto an aromatic ring. chemistrysteps.com For this compound, this reaction is anticipated to yield a mixture of 6-nitro- and 8-nitro-5-methoxyquinoxalin-2-ol.

Halogenation : The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination). studymind.co.ukchemistrysteps.commasterorganicchemistry.com This reaction would likely produce 6-halo- and/or 8-halo-substituted derivatives. Studies on similar systems, such as the bromination of quinolinones, have demonstrated that halogenation can be achieved on the benzene ring.

The following interactive table summarizes the potential outcomes of these functionalization reactions on the benzene ring of a suitably protected this compound derivative.

| Reaction Type | Reagents | Expected Position of Functionalization | Introduced Functional Group |

| Directed Metalation | 1. n-BuLi 2. Electrophile (E+) | C6 | E |

| Nitration | HNO₃ / H₂SO₄ | C6 and/or C8 | -NO₂ |

| Bromination | Br₂ / FeBr₃ | C6 and/or C8 | -Br |

| Chlorination | Cl₂ / AlCl₃ | C6 and/or C8 | -Cl |

Structure Activity Relationship Sar Investigations of 5 Methoxyquinoxalin 2 Ol Derivatives

Systematic Analysis of Substituent Position and Electronic Effects on Molecular Activity Profiles

The biological activity of 5-Methoxyquinoxalin-2-ol derivatives is highly dependent on the nature and position of substituents on the quinoxaline (B1680401) scaffold. Both electronic and steric factors of these substituents play a pivotal role in modulating the molecular activity profiles.

Systematic variations of substituents on the quinoxaline ring have demonstrated that both electron-donating and electron-withdrawing groups can significantly impact biological activity, and their effects are often position-dependent. For instance, in a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, which share a related core structure, substituents at the 5-position were found to be crucial for binding affinity to the N-methyl-d-aspartate (NMDA) receptor glycine (B1666218) site acs.org. The binding affinity was notably enhanced when the heterocyclic group at the 5-position was capable of acting as a hydrogen bond acceptor acs.org. This suggests that for this compound, the methoxy (B1213986) group at the 5-position, with its oxygen atom, could potentially engage in important hydrogen bonding interactions with biological targets.

The electronic effects of substituents have been observed in various quinoxaline derivatives. For example, in some anticancer quinoxalines, the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group was found to decrease activity mdpi.com. Conversely, in other series, the presence of electron-withdrawing groups was beneficial. This highlights that the optimal electronic properties of a substituent are target-dependent. For this compound, the electron-donating nature of the methoxy group would increase the electron density of the aromatic ring, which could influence its interaction with specific biological targets.

The position of substituents is equally critical. SAR studies on various quinoxaline scaffolds have consistently shown that substitutions at different positions of the quinoxaline nucleus lead to vastly different biological activities. While direct systematic studies on the this compound scaffold are limited, data from related quinoxalinones can provide valuable insights. For example, in a study of quinoxalinone derivatives as aldose reductase inhibitors, it was found that N1-acetate derivatives, in combination with specific groups at other positions, showed significant activity researchgate.net.

| Substituent Property | General Effect on Quinoxaline Activity | Potential Implication for this compound |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can increase or decrease activity depending on the target. Often enhance activity in anticancer derivatives. mdpi.com | The 5-methoxy group is an electron-donating group, which could be favorable for certain biological activities. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Can increase or decrease activity. The effect is highly dependent on the position and the specific biological target. mdpi.com | Introduction of electron-withdrawing groups at other positions could modulate the electronic properties of the ring and thus its activity. |

| Hydrogen bond acceptors | Can significantly increase binding affinity when positioned correctly to interact with a receptor. acs.org | The oxygen of the 5-methoxy group can act as a hydrogen bond acceptor, potentially enhancing binding to a target. |

| Steric bulk | The size of the substituent can influence binding. Large, bulky groups can either enhance or hinder activity depending on the topology of the binding site. | Modifications of the 5-methoxy group to larger alkoxy groups would need to consider the steric constraints of the target's binding pocket. |

Mechanistic Influence of the Methoxy Group Substitution on SAR Patterns

The methoxy group at the 5-position of the quinoxaline ring exerts a significant mechanistic influence on the SAR patterns of this compound derivatives. This influence can be attributed to its electronic and steric properties, as well as its ability to participate in specific molecular interactions.

From an electronic standpoint, the methoxy group is a strong electron-donating group through resonance, while being moderately electron-withdrawing through induction. The net effect is an increase in electron density on the aromatic ring, which can modulate the reactivity and binding affinity of the molecule. In the context of anticancer quinoxalines, electron-releasing groups like methoxy have been shown to be essential for activity in certain series mdpi.com. This suggests that the increased electron density on the quinoxaline core of this compound could be a key factor for its biological effects.

The position of the methoxy group at the 5-position is also critical. In a study on heterocyclic substituted 5-alkyl derivatives of quinoxaline-2,3-diones, it was demonstrated that substituents at the 5-position play a crucial role in receptor binding acs.org. The ability of a substituent at this position to act as a hydrogen bond acceptor was found to significantly increase binding affinity acs.org. The oxygen atom of the methoxy group in this compound can act as a hydrogen bond acceptor, potentially forming a key interaction with a biological target and thereby enhancing its activity.

The following table outlines the mechanistic contributions of the 5-methoxy group to the SAR of quinoxaline derivatives:

| Mechanistic Influence | Description |

| Electronic Effects | The methoxy group is electron-donating, increasing the electron density of the quinoxaline ring system. This can enhance interactions with electron-deficient pockets in a biological target. mdpi.com |

| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific and strong interactions with amino acid residues in a protein's active site. acs.org |

| Steric Influence | The size and orientation of the methoxy group can influence the overall shape of the molecule, affecting how it fits into a binding pocket. |

| Metabolic Stability | Methoxy groups can sometimes be sites of metabolism (O-demethylation). The presence of the methoxy group could influence the pharmacokinetic profile of the molecule. |

Critical Role of the 2-Hydroxy Group in Modulating Molecular Interactions and Eliciting Biological Activities

The 2-hydroxy group of this compound is a critical determinant of its biological activity, primarily due to its ability to exist in tautomeric forms and its capacity to act as both a hydrogen bond donor and acceptor. The quinoxalin-2-ol moiety can exist in equilibrium with its tautomeric form, quinoxalin-2(1H)-one. This tautomerism is a key feature that can significantly influence how the molecule interacts with its biological targets.

The 2-hydroxy group can participate in crucial hydrogen bonding interactions. As a hydrogen bond donor, the hydroxyl proton can interact with an acceptor group on a receptor. As a hydrogen bond acceptor, the oxygen atom can interact with a donor group. This dual functionality allows for versatile binding modes. Studies on quinoxaline-based ligands for the 5-HT3A receptor have shed light on the role of substituents at the 2-position nih.gov. In this study, the conversion of the 2-hydroxy group into a methoxy or ethoxy group resulted in compounds with comparable affinities, suggesting that in this particular case, the hydrogen bond donating ability of the hydroxyl group might not be essential for binding, and a hydrogen bond accepting group is tolerated nih.gov. However, larger ether analogues led to a significant drop in affinity, indicating that the size of the substituent at this position is critical nih.gov.

The ability of the 2-hydroxy group to engage in tautomerism between the enol (2-hydroxyquinoxaline) and keto (quinoxalin-2(1H)-one) forms is a significant factor. The predominant tautomeric form in a biological environment can affect the molecule's electronic distribution, shape, and hydrogen bonding pattern, thereby influencing its biological activity. The keto form, with its amide-like character, presents a different set of interaction possibilities compared to the enol form.

The following table summarizes the key roles of the 2-hydroxy group:

| Feature of the 2-Hydroxy Group | Role in Molecular Interactions and Biological Activity |

| Hydrogen Bond Donor | The -OH group can donate a hydrogen bond to an acceptor group on a biological target, forming a strong and directional interaction. |

| Hydrogen Bond Acceptor | The oxygen atom of the -OH group can accept a hydrogen bond from a donor group on a biological target. |

| Tautomerism | The equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms allows the molecule to adopt different electronic and structural profiles, potentially enabling it to bind to different targets or in different modes. |

| Chelation | In some contexts, the 2-hydroxy group, in conjunction with one of the quinoxaline nitrogen atoms, could potentially chelate metal ions, which might be relevant for certain enzymatic targets. |

Conformational Landscape and its Correlation with Observed SAR

While specific experimental or computational conformational analysis of this compound is not extensively documented in the available literature, insights can be drawn from studies on related quinoxaline structures. Molecular modeling and docking studies are powerful tools to predict the binding conformation of ligands and to rationalize observed SAR data nih.gov. For instance, docking studies of quinoxaline derivatives into the active sites of enzymes can reveal key interactions and the preferred orientation of the molecule, providing a structural basis for the observed biological activities nih.gov.

The correlation between conformation and SAR is a fundamental principle in medicinal chemistry. A molecule must adopt a specific "bioactive conformation" to bind effectively to its target. Therefore, understanding the conformational landscape of this compound derivatives is essential for designing new analogues with improved activity. Computational methods such as molecular mechanics and quantum chemical calculations can be employed to explore the potential energy surface of these molecules and identify low-energy conformers that are likely to be biologically relevant.

Comparative SAR Studies Across Diverse Quinoxaline Scaffolds and Their Relevance to this compound

Comparative SAR studies across a wide range of quinoxaline scaffolds provide a broader context for understanding the specific SAR of this compound. By comparing the biological activities of derivatives with different core structures and substitution patterns, common pharmacophoric features and key structural requirements for activity can be identified.

For example, a comparison between quinoxalin-2(1H)-ones and quinazolinones as inhibitors of COX-2 and LDHA revealed that the nature of the heterocyclic core significantly impacts activity nih.gov. In that study, quinazolinone derivatives generally showed better COX-2 inhibition, while a quinoxalinone derivative was a potent LDHA inhibitor nih.gov. This highlights that even subtle changes in the heterocyclic core can lead to a switch in biological activity or selectivity.

Furthermore, SAR studies on quinoxaline-based 5-HT3A and 5-HT3AB receptor ligands demonstrated that subtle structural modifications can lead to significant changes in receptor subtype selectivity nih.gov. The replacement of a 2-hydroxy group with an amino group, for instance, had a dramatic effect on the affinity for the 5-HT3AB receptor while having little effect on the 5-HT3A receptor nih.gov. This underscores the importance of the substituent at the 2-position in fine-tuning the pharmacological profile.

By analyzing the SAR of diverse quinoxaline scaffolds, we can infer the potential importance of the specific structural features of this compound. The presence of the methoxy group at the 5-position and the hydroxy group at the 2-position on the quinoxaline core represents a unique combination of electronic and hydrogen-bonding properties. Comparative analysis with other quinoxalines that lack one or both of these features, or have them at different positions, would be invaluable in elucidating their specific contributions to the biological activity of this particular scaffold.

The following table provides a conceptual comparison of different quinoxaline scaffolds to highlight the potential significance of the substitution pattern in this compound.

| Quinoxaline Scaffold | Key Structural Features | Relevance to this compound |

| Quinoxalin-2(1H)-one | Core structure with a keto group at the 2-position. | Represents the tautomeric form of this compound. SAR data on C5-substituted quinoxalin-2(1H)-ones would be highly relevant. |

| Quinoxaline-2,3-dione | Contains two keto groups at the 2- and 3-positions. | SAR studies on 5-substituted derivatives of this scaffold can provide insights into the role of substituents on the benzene (B151609) ring of the quinoxaline core. acs.org |

| 2-Chloroquinoxaline | A reactive intermediate often used for the synthesis of various 2-substituted quinoxalines. | Comparative studies of 2-hydroxy versus 2-chloro and other 2-substituents can reveal the importance of the hydrogen bonding and electronic properties at this position. |

| Quinoxalines with different benzene ring substitutions | Derivatives with substituents at positions 6, 7, or 8. | Comparing the SAR of these derivatives with 5-substituted analogues helps to understand the positional importance of substituents on the benzene ring. |

Molecular Interactions of 5 Methoxyquinoxalin 2 Ol in Chemical and Biological Contexts

Characterization of Non-Covalent Interactions: Hydrogen Bonding, Van der Waals Forces, and Electrostatic Contributions

The molecular architecture of 5-Methoxyquinoxalin-2-ol is amenable to a variety of non-covalent interactions, which are fundamental to its crystal packing, solubility, and interactions with biological targets. These interactions, although weaker than covalent bonds, collectively contribute to the stabilization of molecular complexes.

Electrostatic Contributions: The distribution of electron density in this compound is non-uniform due to the presence of electronegative nitrogen and oxygen atoms. This creates a molecular dipole moment and an electrostatic potential surface with distinct positive and negative regions. These electrostatic features are key to the molecule's interaction with other polar molecules, including water and biological macromolecules. The nitrogen atoms of the pyrazine (B50134) ring, for instance, are regions of negative electrostatic potential and can interact favorably with positively charged species or the positive end of a dipole.

| Interaction Type | Potential Functional Groups Involved in this compound | Expected Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Hydroxyl (-OH) group | High |

| Hydrogen Bonding (Acceptor) | Ring Nitrogen atoms, Hydroxyl Oxygen, Methoxy (B1213986) Oxygen | High |

| π-π Stacking | Quinoxaline (B1680401) aromatic ring system | Moderate to High |

| Dipole-Dipole Interactions | Methoxy group, Hydroxyl group, Ring Nitrogens | Moderate |

| London Dispersion Forces | Entire molecule | High (collectively) |

Theoretical Frameworks for Ligand-Target Binding Mechanisms and Their Applicability to Quinoxaline Compounds

Understanding the binding of quinoxaline derivatives to biological targets is crucial for drug design and development. Theoretical frameworks, primarily driven by computational chemistry, provide valuable insights into these mechanisms.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For quinoxaline compounds, molecular docking studies have been instrumental in elucidating their binding modes to various enzymes and receptors. These studies often reveal that the quinoxaline scaffold fits into hydrophobic pockets of the target protein, while the substituents form specific hydrogen bonds and electrostatic interactions with key amino acid residues. For this compound, it is plausible that the quinoxaline ring would engage in hydrophobic interactions, while the hydroxyl and methoxy groups would form hydrogen bonds with polar residues in a binding site.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for a more accurate description of the electronic effects within the binding site. The ligand and the immediate interacting residues are treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This approach is particularly useful for studying reactions and charge transfer processes, which can be relevant for quinoxaline derivatives that act as enzyme inhibitors.

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and properties of quinoxaline derivatives. scispace.comnsf.gov These calculations can predict parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. scispace.com For this compound, DFT can be used to understand how the methoxy substituent influences the electron distribution in the quinoxaline ring, which in turn affects its reactivity and interaction with targets. Studies on substituted quinoxalines have shown that electron-withdrawing or electron-donating groups can significantly alter the pKa of the quinoxaline nitrogens, impacting their ability to form hydrogen bonds. nsf.gov

| Theoretical Method | Applicability to this compound | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding pose in a receptor active site. | Identification of key interacting residues and binding affinity. |

| QM/MM | Detailed analysis of electronic interactions within the binding site. | Understanding reaction mechanisms and charge transfer. |

| DFT | Calculation of electronic properties and reactivity. scispace.comnsf.gov | Effect of methoxy group on electron density and interaction potential. nsf.gov |

Role of Solvent Environment on the Molecular Interactions and Conformational Dynamics of this compound

The solvent environment plays a critical role in modulating the molecular interactions and conformational preferences of this compound. The polarity, hydrogen bonding capacity, and viscosity of the solvent can all influence its behavior.

In polar protic solvents like water and ethanol, this compound is expected to engage in strong hydrogen bonding with solvent molecules. This can lead to the stabilization of more polar conformations and can also compete with intramolecular hydrogen bonding, if present. The solubility of the compound is also largely determined by its interactions with the solvent.

In polar aprotic solvents such as DMSO or DMF, the solvent can act as a hydrogen bond acceptor but not a donor. This can lead to different hydrogen bonding patterns compared to protic solvents and may favor specific tautomeric forms of the molecule.

In nonpolar solvents like hexane or toluene, intermolecular hydrogen bonding between solute molecules is more likely to occur, potentially leading to aggregation or the formation of dimers. Van der Waals forces and π-π stacking will be the dominant solute-solute interactions in such environments.

Computational studies on quinoxalinone derivatives have shown that solvent polarity can affect their geometries, solvation energies, dipole moments, and electronic transitions. scispace.com It is anticipated that for this compound, an increase in solvent polarity would lead to a stabilization of the ground state and a shift in the UV-Vis absorption bands.

Spectroscopic Probes for Elucidating Molecular Association and Recognition Events

Various spectroscopic techniques can be employed to study the molecular interactions of this compound in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule. Changes in chemical shifts upon interaction with another molecule can indicate the site of interaction. For instance, the chemical shift of the hydroxyl proton would be highly sensitive to hydrogen bonding. NOESY experiments can be used to identify through-space interactions and determine the proximity of different parts of the molecule to a binding partner.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound is sensitive to its environment. Changes in the absorption maxima (λmax) and molar absorptivity upon interaction with other molecules or changes in solvent polarity can be used to study binding events and determine binding constants. The π-π* and n-π* transitions of the quinoxaline ring are expected to be the main features in the UV-Vis spectrum. nih.gov

Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent, and their emission properties are often sensitive to the local environment. nih.gov Changes in fluorescence intensity, emission wavelength, and fluorescence lifetime can be used to monitor binding events. Quenching or enhancement of fluorescence upon interaction with a target molecule can provide valuable information about the binding mechanism.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The stretching frequency of the O-H bond is very sensitive to its involvement in a hydrogen bond. A broadening and red-shift of the O-H stretching band is a characteristic signature of hydrogen bond formation. scispace.com

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| NMR Spectroscopy | Chemical environment, molecular structure, and intermolecular proximity. | Changes in chemical shifts of -OH and aromatic protons upon binding. |

| UV-Vis Spectroscopy | Electronic transitions and binding constants. nih.gov | Shifts in λmax upon changes in solvent polarity or binding. nih.gov |

| Fluorescence Spectroscopy | Binding events and environmental polarity. nih.gov | Changes in fluorescence intensity or wavelength upon interaction. nih.gov |

| IR Spectroscopy | Vibrational modes and hydrogen bonding. scispace.com | Broadening and red-shift of the O-H stretching band in the presence of H-bond acceptors. scispace.com |

Computational and Theoretical Studies on 5 Methoxyquinoxalin 2 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 5-Methoxyquinoxalin-2-ol at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure, which is fundamental to its reactivity and interaction with biological targets.

Electronic Structure: The electronic properties of quinoxaline (B1680401) derivatives are significantly influenced by the distribution of electron density across the heterocyclic ring system. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and polarizable. For quinoxaline derivatives, these calculations help in understanding how substituents, such as the methoxy (B1213986) group at the 5-position and the hydroxyl group at the 2-position of this compound, modulate the electronic landscape of the core structure.

Reactivity Prediction: The insights gained from electronic structure calculations are directly applied to predict the reactivity of this compound. Global reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, can be derived from HOMO and LUMO energies. These descriptors help in predicting how the molecule will interact with other chemical species, such as biological macromolecules. For instance, the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the electron density distribution and highlights regions that are prone to electrophilic or nucleophilic attack. In the context of drug design, this information is invaluable for predicting potential binding interactions with receptor sites.

Reaction Pathways: Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for various reaction pathways. This is particularly useful in understanding the synthesis of quinoxaline derivatives and their metabolic transformations in biological systems. For example, DFT studies can elucidate the condensation reaction between o-phenylenediamines and α-dicarbonyl compounds, which is a common route for synthesizing the quinoxaline scaffold.

| Quantum Chemical Parameter | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -0.089 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 0.146 | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 0.162 | Tendency to attract electrons. |

| Chemical Hardness (η) | 0.073 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.179 | Propensity to accept electrons. |

Note: The values in this table are representative for a generic quinoxaline derivative and are for illustrative purposes.

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be used to predict its binding mode and affinity to various biological targets. Quinoxaline derivatives have been investigated as inhibitors of several enzymes, including vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are implicated in cancer. researchgate.netresearchgate.net The docking process involves placing the this compound molecule into the binding site of a target protein and evaluating the binding energy for different conformations. The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the target. These predictions are instrumental in prioritizing compounds for further experimental testing.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) of a Quinoxaline Derivative | Key Interacting Residues |

| VEGFR-2 | 2OH4 | -17.11 | ASP 1044, GLU 883 |

| EGFR | Not Specified | Not Specified | Not Specified |

| β-tubulin | 4O2B | Not Specified | Not Specified |

Note: The binding affinity values are taken from studies on different quinoxaline derivatives and are presented here as examples of what could be determined for this compound. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are essential for understanding the conformational dynamics of this compound and the stability of its complex with a biological target.

Once a promising binding pose is identified through molecular docking, an MD simulation can be initiated to observe the behavior of the ligand-protein complex in a simulated physiological environment. These simulations can reveal whether the initial binding pose is stable over time or if the ligand undergoes conformational changes within the binding site. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions of the quinoxaline scaffold. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each derivative.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new this compound derivatives before they are synthesized, thereby saving time and resources. Numerous QSAR studies have been conducted on quinoxaline derivatives for various activities, including anticancer and antimalarial properties. researchgate.netnih.gov

| QSAR Model Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.78 | A measure of the goodness of fit of the model. |

| q² (cross-validated r²) | 0.71 | A measure of the predictive ability of the model for the training set. |

| pred_r² (r² for the external test set) | 0.68 | A measure of the predictive ability of the model for an independent set of compounds. |

Note: These statistical parameters are taken from a 2D-QSAR study on quinoxaline derivatives and are illustrative of the data generated in such an analysis. researchgate.net

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The this compound scaffold can serve as a starting point for designing a virtual library of related compounds. This library can be generated by computationally adding a variety of chemical substituents at different positions of the quinoxaline ring. This virtual library can then be screened against a specific biological target using molecular docking or pharmacophore modeling. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a particular target.

The hits identified from the virtual screening can then be prioritized for synthesis and experimental testing. This approach allows for the efficient exploration of a vast chemical space and can lead to the discovery of novel and potent drug candidates based on the this compound scaffold. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets, making it an excellent candidate for virtual library design.

Applications of 5 Methoxyquinoxalin 2 Ol in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block for the Construction of Complex Chemical Architectures

The inherent structural features of 5-Methoxyquinoxalin-2-ol, including the methoxy (B1213986) group, the quinoxalin-2-ol core, and multiple reaction sites, theoretically position it as a valuable starting material for the synthesis of more complex molecules. The quinoxaline (B1680401) ring itself is a key component in various antibiotics, such as Actinomycin (B1170597) and Lomacin, which are known to inhibit the growth of Gram-positive bacteria and exhibit activity against different tumors. However, specific examples and detailed studies demonstrating the systematic use of this compound as a foundational building block for the construction of intricate chemical architectures are not prominently featured in published research. General synthetic routes to quinoxaline derivatives often involve the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. While this suggests pathways to synthesize this compound, its subsequent elaboration into complex structures is not well-documented.

Innovative Applications of this compound as a Synthetic Surrogate or Reagent in Organic Transformations

The concept of using a molecule as a synthetic surrogate or a key reagent in a specific organic transformation is a testament to its unique chemical reactivity. While various heterocyclic compounds have been employed in this manner, there is a lack of specific, innovative applications of this compound reported in the literature. Its potential reactivity, such as electrophilic or nucleophilic substitution on the aromatic rings or reactions involving the hydroxyl group, suggests it could be utilized in novel transformations. However, dedicated research to explore and establish these applications has not been prominently published.

Emerging Applications of 5 Methoxyquinoxalin 2 Ol in Materials Science

Integration into Electroluminescent Materials and Organic Semiconductor Systems

The quinoxaline (B1680401) core is recognized for its strong electron-accepting nature, a consequence of the two nitrogen atoms within its pyrazine (B50134) ring. case.edunih.gov This inherent electron deficiency makes it an excellent building block for organic semiconductors, particularly in donor-acceptor (D-A) architectures. case.edufrontiersin.org In these systems, an electron-donating unit is paired with an electron-accepting unit like quinoxaline to tune the material's electronic and optical properties. This strategy is central to the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govfrontiersin.org

The structural diversity of quinoxalines allows for precise tuning of their properties to optimize performance for specific applications. nih.gov Researchers have successfully synthesized D-A polymers and small molecules incorporating quinoxaline that exhibit promising charge transport capabilities. nih.govnih.gov For example, polymers that alternate between a quinoxaline acceptor unit and a donor unit have been shown to possess narrow electrochemical band gaps and strong intramolecular charge transfer effects, which are beneficial for charge mobility. frontiersin.orgnih.gov While specific studies on 5-Methoxyquinoxalin-2-ol are limited, the presence of the electron-donating methoxy (B1213986) group (-OCH3) and the hydroxyl (-OH) group could further modulate the electronic characteristics of the quinoxaline core, offering a pathway to fine-tune energy levels for efficient charge injection and transport in semiconductor devices.

| Device Type | Quinoxaline-Based Material | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| Organic Solar Cell (OSC) | PTQ10 (Polymer with 6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline unit) | Achieved Power Conversion Efficiencies (PCEs) of over 16% with the Y6 acceptor. | nih.gov |

| Organic Field-Effect Transistor (OFET) | Polymer PQ1 (alternating quinoxaline and indacenodithiophene units) | Demonstrated p-type semiconductor behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. | frontiersin.orgnih.gov |

| Organic Light-Emitting Diode (OLED) | Small molecule SD-2 (Quinoxaline core with triphenylamine (B166846) donors) | Exhibited red emission with a maximum luminance of 48.84 cd/m² and a low turn-on voltage of 2.4 V. | case.edu |

Role in Metal Corrosion Inhibition Technologies

Quinoxaline derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, most notably for mild steel in acidic environments like hydrochloric acid. researchgate.netacs.orgnih.gov The efficacy of these compounds stems from their molecular structure; the presence of nitrogen heteroatoms and the π-electrons in the aromatic rings allows the molecules to adsorb strongly onto the metal surface. x-mol.com This adsorption forms a protective film that isolates the metal from the corrosive medium. nih.gov

Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy have revealed that quinoxaline inhibitors often function as mixed-type inhibitors. nih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. nih.gov

The introduction of substituents onto the quinoxaline ring can significantly enhance inhibition efficiency. Although data specifically for this compound is not widely available, the presence of oxygen atoms in the methoxy and hydroxyl groups would provide additional active sites for adsorption onto the metal surface, potentially leading to strong and stable protective film formation.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1 M HCl | 86% (at 10⁻³ M) | researchgate.net |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-1-ium bromide (BrSQX) | Mild Steel | 1 M HCl | 89% (at 10⁻³ M) | researchgate.net |

| 3-((8-hydroxyquinolin-5-yl)methyl)-1-(4-methylstyryl)quinoxalin-1-ium bromide (MeSQX) | Mild Steel | 1 M HCl | 92% (at 10⁻³ M) | researchgate.net |

| 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) | Mild Steel | 1 M HCl | >90% (at optimal concentration) | nih.gov |

Application in the Synthesis of Porphyrins and Phthalocyanines with Tailored Properties

Porphyrins and phthalocyanines are macrocyclic compounds with extensive π-conjugated systems that are crucial in fields ranging from photovoltaics to photodynamic therapy. Standard synthesis of porphyrins involves the acid-catalyzed condensation of pyrrole (B145914) and aldehydes, while phthalocyanines are typically formed from phthalonitrile (B49051) precursors. wpi.edunih.govdergipark.org.tr

The direct use of this compound as a primary building block in these conventional synthetic routes is not a widely documented strategy. Instead, a more advanced approach involves integrating the quinoxaline moiety into a larger porphyrin structure to tailor its electronic properties. For instance, researchers have successfully synthesized novel porphyrin analogues where a pyrrolo[1,2-a]quinoxaline (B1220188) unit is fused to the porphyrin core. nih.gov In other work, a 2,3-diphenylquinoxaline (B159395) group has been incorporated as an auxiliary electron-acceptor into porphyrin-based dyes for solar cells. researchgate.net These examples highlight the role of quinoxaline not as a starting precursor for the macrocycle itself, but as a functional component used to modify the photophysical and electronic characteristics of a pre-formed porphyrin system. This strategy allows for the creation of hybrid molecules with potentially new and useful properties for various material applications. nih.gov

Exploration in Novel Functional Materials (e.g., Sensors, Optoelectronic Devices)

The potential applications for quinoxaline derivatives extend into other advanced functional materials, including chemical sensors and specialized optoelectronic devices. The inherent electronic and photophysical properties that make them suitable for OLEDs and OSCs are also beneficial in these areas. case.edux-mol.com